(4-Aminophenyl)naphthylketone
Description
(4-Aminophenyl)naphthylketone is an aromatic ketone featuring a naphthyl group linked to a 4-aminophenyl moiety via a ketone bridge. The 4-aminophenyl group is a critical pharmacophore or functional unit in diverse applications, including enzyme inhibition, corrosion resistance, and structure-activity relationship (SAR) studies .
Properties
CAS No. |
93980-65-5 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(4-aminophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H13NO/c18-14-10-8-13(9-11-14)17(19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,18H2 |
InChI Key |
UGSYXNDKIWVIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Coupling of Naphthylboronic Acid with 4-Nitrobenzoyl Electrophiles
This method leverages transition-metal catalysis to form the biaryl ketone scaffold.
Reaction Setup :
-
Substrates : 1-Naphthylboronic acid and 4-nitrobenzoyl bromide.
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂) with XPhos ligand.
Mechanism :
The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form 4-nitrophenyl naphthylketone.
Nitro Group Reduction
Identical to Section 1.2, using Pd/C or alternative reductants.
Nitrile Condensation and Hydrolysis (Adapted from Ortho-Substitution Methods)
Reaction of 4-Nitroaniline with Naphthonitrile
Procedure :
-
Substrates : 4-Nitroaniline and 1-naphthonitrile.
-
Intermediate : Formation of a substituted iminomethyl adduct at the para position.
Hydrolysis :
Reduction of Nitro Group
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Friedel-Crafts + Reduction | High regioselectivity for α-naphthyl position | Requires harsh Lewis acids (e.g., AlCl₃) | 65–78% |
| Suzuki Coupling + Reduction | Tolerates diverse functional groups | Requires expensive palladium catalysts | 60–75% |
| Nitrile Condensation | Avoids nitro intermediates | Low para-selectivity; competing ortho products | 50–65% |
Key Research Findings
-
Solvent Effects :
-
Catalyst Optimization :
-
Spectral Characterization :
Industrial-Scale Considerations
-
Continuous Flow Reactors : Reduce reaction times for Friedel-Crafts acylation from hours to minutes.
-
Green Chemistry : Silica-sulfuric acid catalysts in solvent-free aldol condensations offer eco-friendly alternatives.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aromatic amino group (-NH₂) at the para position undergoes electrophilic aromatic substitution and N-alkylation/acylation due to its electron-donating nature .
Acylation
Reaction with acyl chlorides forms amide derivatives:
Example : Acetylation with acetic anhydride yields N-acetyl derivatives used in pharmacological studies.
Diazotization and Coupling
The amino group participates in diazotization, enabling coupling reactions to form azo dyes or bioconjugates:
Condensation Reactions
The ketone group facilitates Schiff base formation with primary amines :
| Reactant | Conditions | Product |
|---|---|---|
| Aniline derivatives | Glacial acetic acid, toluene | Naphthyl-imine derivatives (ketimines) |
Mechanism :
Oxidation
-
Ketone stability : The naphthyl ketone resists oxidation under mild conditions.
-
Amino group oxidation : Strong oxidants (e.g., KMnO₄) convert -NH₂ to -NO₂, forming nitro derivatives.
Reduction
Catalytic hydrogenation reduces the ketone to a secondary alcohol:
Coordination Chemistry
The amino group acts as a Lewis base , forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) . These complexes are studied for catalytic and biomedical applications.
| Metal Ion | Ligand Site | Application |
|---|---|---|
| Cu²⁺ | -NH₂, C=O | Antioxidant activity studies |
Stability and Reactivity Trends
-
Thermal stability : Decomposes above 250°C.
-
pH sensitivity : Protonation of -NH₂ occurs in acidic media (pKa ≈ 4.5).
-
Solubility : Lipophilic in organic solvents (logP ≈ 3.2).
This compound’s multifunctional reactivity underpins its utility in organic synthesis, coordination chemistry, and drug discovery. Ongoing research focuses on optimizing reaction conditions for high-yield derivatization and exploring novel biological targets .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that (4-Aminophenyl)naphthylketone and its derivatives exhibit promising anticancer properties. Various studies have synthesized derivatives of this compound and evaluated their effects on different cancer cell lines. For instance, compounds derived from (4-Aminophenyl)naphthylketone have shown significant antiproliferative activity against human cancer cells, indicating their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies indicate that derivatives of (4-Aminophenyl)naphthylketone possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents . The structural similarity to known bioactive compounds enhances its reactivity profile, contributing to its effectiveness against various pathogens.
Polymer Development
(4-Aminophenyl)naphthylketone has been utilized in synthesizing novel polymeric materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Research has focused on the synthesis of naphthyl-pendent aromatic polyimides using this compound, which exhibit improved performance characteristics compared to traditional polymers .
Dyes and Pigments
Due to its vibrant naphthalene structure, (4-Aminophenyl)naphthylketone can be used in dye synthesis. Its derivatives are explored for applications in textiles and coatings, where color stability and intensity are crucial .
Detection of Nitrites
A notable application of (4-Aminophenyl)naphthylketone is in food safety, particularly in the rapid detection of nitrites in food products. The compound can react with nitrites to form a diazo compound, which can then be quantified using colorimetric methods. This application demonstrates its utility in ensuring food quality and safety .
Mechanism of Action
The mechanism of action of (4-Aminophenyl)naphthylketone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The naphthyl group provides hydrophobic interactions that can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Chalcone Derivatives with 4-Aminophenyl Groups
Key Compounds :
- (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Activity : Antimalarial (inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR)).
Findings :
- These chalcones exhibited PfFd-PfFNR inhibition rates of 10.94%–50%, with the highest activity (50%) observed for the 4-methoxyphenyl derivative .
- The 4-aminophenyl group’s amino moiety facilitates electrostatic interactions with the enzyme’s active site, enhancing inhibition .
- Substituted methoxy groups on the opposing aryl ring modulate activity, suggesting steric and electronic effects influence binding .
Comparison with (4-Aminophenyl)naphthylketone: The naphthyl group in (4-Aminophenyl)naphthylketone may provide enhanced π-π stacking or hydrophobic interactions compared to smaller aryl groups in chalcones. However, the absence of an α,β-unsaturated ketone (a chalcone hallmark) could reduce enzyme-binding flexibility.
Benzothiazole Derivatives with 4-Aminophenyl Groups
Key Compound: 2-(4-aminophenyl)benzothiazole
Activity : SAR studies in benzenesulfonamide synthesis.
Findings :
- The para-position of the amino group in 2-(4-aminophenyl)benzothiazole significantly enhances activity compared to its meta-substituted analog (2-(3-aminophenyl)benzothiazole) .
- The amino group’s position affects electronic distribution and hydrogen-bonding capacity, critical for interactions with sulfonyl chlorides during condensation .
However, the ketone oxygen could serve as a hydrogen-bond acceptor, complementing the amino group’s donor properties.
Aryl Diazonium Salt Derivatives with 4-Aminophenyl Groups
Key Compound: 4-(4-aminophenyl)butyric acid
Activity : Copper corrosion inhibition.
Findings :
- Achieved 90% corrosion inhibition efficiency in citrate buffer, attributed to the 4-aminophenyl group’s ability to form stable, adherent layers on metal surfaces .
- Substituent hydrophobicity and chain length (e.g., butyric acid vs. aniline) directly correlate with inhibition performance .
Comparison with (4-Aminophenyl)naphthylketone: The naphthylketone’s bulkier aromatic system might improve surface adsorption compared to 4-(4-aminophenyl)butyric acid, but its shorter alkyl chain (absent in the ketone) could reduce solubility in aqueous environments.
Data Table: Comparative Analysis of 4-Aminophenyl-Containing Compounds
Key Structural and Functional Insights
- Role of the 4-Aminophenyl Group: In chalcones, it enables electrostatic enzyme interactions . In benzothiazoles, para-substitution optimizes electronic effects for condensation reactions . In corrosion inhibitors, it promotes surface adhesion via lone-pair donation .
Impact of Substituents :
- Contradictions/Variations: The amino group’s role varies from electrostatic (chalcones) to adhesion (corrosion inhibitors), highlighting context-dependent functionality. Para-substitution is favorable in benzothiazoles but untested in naphthylketones.
Biological Activity
(4-Aminophenyl)naphthylketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and comparative efficacy against various diseases, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Derivatives
The chemical structure of (4-Aminophenyl)naphthylketone can be represented as follows:
This compound can exist in various derivatives, each exhibiting unique biological activities. For instance, related compounds such as 1-naphthyl-4-nitrophenyl ketone have been studied for their antimicrobial and anticancer properties.
The biological activity of (4-Aminophenyl)naphthylketone is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction often leads to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as topoisomerases .
Anticancer Properties
Numerous studies have evaluated the anticancer effects of (4-Aminophenyl)naphthylketone derivatives. The following table summarizes key findings regarding their efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Molt 4/C8 | 8.38 ± 1.26 | |
| CEM | 8.48 ± 0.65 | |
| P388 | 6.25 ± 0.90 | |
| L1210 | 10.04 ± 1.60 | |
| MCF-7 | 9.76 - 40.83 |
The compound has shown significant cytotoxicity across several cancer types, indicating its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, (4-Aminophenyl)naphthylketone exhibits notable antimicrobial activity. Studies have reported that derivatives of this compound demonstrate effectiveness against various bacterial strains, including Escherichia coli and Salmonella Typhi, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 1 mg/mL .
Case Studies
A case study involving the synthesis and evaluation of (4-Aminophenyl)naphthylketone derivatives highlighted their potential in treating resistant bacterial infections and cancer. The study utilized a series of in vitro assays to assess the compounds' efficacy against specific cancer cell lines and bacterial cultures, confirming their promising bioactivity.
Comparative Studies
Comparative analyses with similar compounds reveal that while (4-Aminophenyl)naphthylketone shows significant biological activity, derivatives such as 1-naphthyl-4-chlorophenyl ketone exhibit unique properties that may enhance their therapeutic applications in organic synthesis and material science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Aminophenyl)naphthylketone, and what critical parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or coupling reactions involving 4-aminophenyl precursors and naphthyl ketone derivatives. For example, analogous syntheses of benzothiazole-coupled aryl amines (e.g., 2-(4-aminophenyl)benzothiazole) involve catalytic molecular iodine and solvent systems like toluene/ethyl acetate/formic acid for cyclization . Key parameters include reaction temperature (optimized at 100–120°C), stoichiometric ratios of reagents, and purification via recrystallization (ethanol) or column chromatography. Impurity profiles should be monitored using TLC (silica gel plates) .
Q. Which spectroscopic techniques are most effective for characterizing (4-Aminophenyl)naphthylketone, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical. For example, fragmentation patterns in MS (e.g., m/z = 453.9 for benzothiazole oligomers) help identify structural isomers . Discrepancies in NMR signals (e.g., overlapping aromatic protons) can be resolved using 2D NMR (COSY, HSQC) or computational spectral simulation tools. Contradictions between observed and theoretical data may indicate impurities or stereochemical variations, necessitating iterative purification and reanalysis .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., light, temperature)?
- Methodological Answer : Stability studies should include accelerated degradation tests:
- Thermal Stability : Heat samples to 40–60°C for 48–72 hours and monitor decomposition via HPLC or UV-Vis spectroscopy.
- Photostability : Expose to UV light (254 nm) and analyze for byproducts using LC-MS .
- Hygroscopicity : Store in controlled humidity chambers and measure mass changes. Use desiccants (silica gel) for long-term storage .
Advanced Research Questions
Q. How can contradictory data in reaction mechanisms or spectral interpretations be systematically addressed?
- Methodological Answer : Apply triangulation by cross-validating results with multiple techniques:
- For ambiguous MS fragments (e.g., m/z = 321.0 in primuline analysis), compare with synthetic standards or isotope-labeling experiments .
- Use computational tools (DFT calculations) to predict reaction pathways or spectral outcomes, resolving discrepancies between experimental and theoretical data .
- Document uncertainties in methodology (e.g., solvent polarity effects on NMR shifts) and include error margins in reporting .
Q. What experimental designs are recommended for studying the compound’s electronic properties and structure-activity relationships (SAR)?
- Methodological Answer :
- Electronic Properties : Conduct cyclic voltammetry to determine redox potentials, complemented by UV-Vis spectroscopy for bandgap analysis.
- SAR Studies : Synthesize derivatives (e.g., halogenated or alkylated analogs) and correlate substituent effects with biological activity (e.g., enzyme inhibition assays). For example, dual Kit/Aur inhibitor studies use hydrazide derivatives to evaluate chemosensitization .
- Computational Modeling : Employ molecular docking (AutoDock Vina) or MD simulations to predict binding affinities with target proteins .
Q. How should researchers approach toxicity profiling and ecological impact assessments for this compound?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guidelines 423 (oral) or 402 (dermal), using rodent models to determine LD₅₀ values. Classify hazards per GHS criteria (e.g., Category 4 for acute toxicity) .
- Ecotoxicology : Perform algal growth inhibition tests (OECD 201) or Daphnia magna acute immobilization assays. Use LC-MS to quantify environmental persistence in water/sediment systems .
Q. What strategies ensure robust data management and reproducibility in studies involving (4-Aminophenyl)naphthylketone?
- Methodological Answer :
- FAIR Principles : Use electronic lab notebooks (Chemotion ELN) for real-time data logging and metadata tagging .
- Repositories : Deposit raw spectra, crystallographic data, and assay results in Chemotion or RADAR4Chem with unique DOIs .
- Collaborative Validation : Share protocols via platforms like protocols.io and conduct inter-laboratory reproducibility checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
